molecular formula C16H10BrFN2O2 B2684249 N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide CAS No. 256458-69-2

N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2684249
CAS RN: 256458-69-2
M. Wt: 361.17
InChI Key: HZYNJXXHRZLEAM-UHFFFAOYSA-N
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Description

“N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide” is a chemical compound with the molecular formula C16H10BrFN2O2 . It is a derivative of indole, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular weight of “this compound” is 361.1652032 . The compound contains a fluorophenyl group, a bromo-indolyl group, and an oxoacetamide group .

Scientific Research Applications

Selective Antagonism and Eating Disorders

Research has identified compounds with selective antagonism at orexin receptors, highlighting a role in binge eating and suggesting potential treatments for eating disorders with a compulsive component. For instance, selective antagonism at OX1R mechanisms reduced binge eating in rats without affecting standard food pellet intake, indicating the significance of OX1R in compulsive eating behaviors and its potential as a pharmacological target for treatment (Piccoli et al., 2012).

Antiplasmodial Properties

A study on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides evaluated their in vitro antiplasmodial properties against Plasmodium falciparum. The research indicates that specific structural requirements are necessary for biological activity, with some compounds exhibiting low toxicity against Vero cells. This suggests their potential use in developing anti-malarial therapies (Mphahlele et al., 2017).

Antimicrobial Agents

Compounds with fluorine atoms at specific positions have shown high potency against a broad panel of bacterial and fungal strains, indicating the role of fluorine in enhancing antimicrobial properties. This highlights the potential for developing new antimicrobial agents based on the structural modification of compounds like N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide (Parikh & Joshi, 2014).

Sigma-2 Receptor Ligands

Research into sigma receptor ligands has led to the identification of compounds with subnanomolar affinity for the sigma-2 binding site, offering insights into the development of potential therapeutics for diseases associated with sigma receptors. This research underscores the therapeutic potential of targeting specific receptors with high-affinity ligands (Perregaard et al., 1995).

Metabolic Stability in Pharmaceuticals

Studies on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds structurally related to this compound, have focused on improving metabolic stability, highlighting the importance of structural modifications in developing more stable pharmaceutical agents (Stec et al., 2011).

Future Directions

Indole derivatives have been found to have diverse biological activities, suggesting potential therapeutic applications . Therefore, “N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide” and similar compounds could be subjects of future research in drug discovery and development.

properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2O2/c17-9-1-6-14-12(7-9)13(8-19-14)15(21)16(22)20-11-4-2-10(18)3-5-11/h1-8,19H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYNJXXHRZLEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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